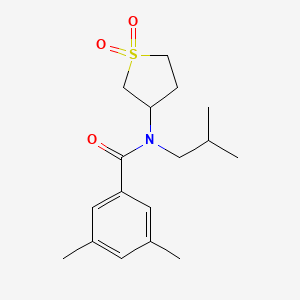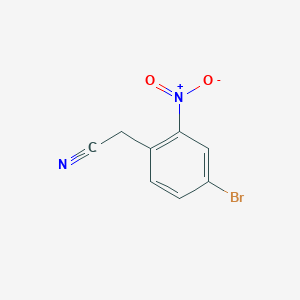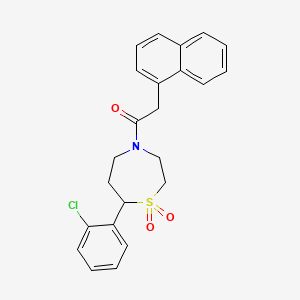![molecular formula C17H15NO B2803382 4-methoxy-6,11-dihydro-5H-benzo[a]carbazole CAS No. 903574-88-9](/img/structure/B2803382.png)
4-methoxy-6,11-dihydro-5H-benzo[a]carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-6,11-dihydro-5H-benzo[a]carbazole is a heterocyclic compound that belongs to the class of benzo[a]carbazoles This compound is characterized by a fused tricyclic structure, which includes a benzene ring, a pyrrole ring, and a cyclohexane ring The presence of a methoxy group at the 4-position adds to its unique chemical properties
Mechanism of Action
Target of Action
The primary target of 4-methoxy-6,11-dihydro-5H-benzo[a]carbazole is cervical cancer cells . The compound has been found to inhibit the proliferation of these cells, indicating a potential role in cancer treatment .
Mode of Action
The methoxy group at the C-2 position of the core scaffold seems to play a crucial role in this activity .
Biochemical Pathways
Given its inhibitory effect on the proliferation of cervical cancer cells, it is likely that the compound interferes with the pathways involved in cell growth and division .
Result of Action
The primary result of the action of this compound is the inhibition of proliferation of cervical cancer cells . This suggests that the compound could have potential therapeutic applications in the treatment of cervical cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-6,11-dihydro-5H-benzo[a]carbazole can be achieved through the Fischer indole synthesis method. This involves the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of an acid catalyst, such as methanesulfonic acid, under reflux conditions in methanol. The reaction yields the tricyclic indole structure, which can then be further modified to introduce the methoxy group at the 4-position .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the Fischer indole synthesis method provides a scalable route for its production. The reaction conditions can be optimized for large-scale synthesis by adjusting the concentration of reactants and the reaction time to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-6,11-dihydro-5H-benzo[a]carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups at various positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine, chlorine, and nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated, nitrated, and other substituted derivatives.
Scientific Research Applications
4-Methoxy-6,11-dihydro-5H-benzo[a]carbazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anticancer properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
6,11-Dihydro-5H-benzo[a]carbazole: Lacks the methoxy group at the 4-position.
2-Methoxy-6,11-dihydro-5H-benzo[a]carbazole: Has a methoxy group at the 2-position instead of the 4-position.
8-Chloro-2-methoxy-6,11-dihydro-5H-benzo[a]carbazole: Contains both a methoxy group at the 2-position and a chlorine atom at the 8-position.
Uniqueness
4-Methoxy-6,11-dihydro-5H-benzo[a]carbazole is unique due to the specific positioning of the methoxy group at the 4-position, which significantly influences its chemical reactivity and biological activity
Properties
IUPAC Name |
4-methoxy-6,11-dihydro-5H-benzo[a]carbazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO/c1-19-16-8-4-6-13-12(16)9-10-14-11-5-2-3-7-15(11)18-17(13)14/h2-8,18H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVKTYDVNEVLNLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1CCC3=C2NC4=CC=CC=C34 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[4-(2-thienyl)-2-pyrimidinyl]phenyl N-cyclohexylcarbamate](/img/structure/B2803299.png)

![N-[3-(3-Methyl-1,2-oxazol-4-yl)propyl]prop-2-enamide](/img/structure/B2803301.png)

![7-Ethoxy-5-(4-methoxyphenyl)-2-(pyridin-3-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2803303.png)
![4-(6-methoxy-1,3-benzothiazol-2-yl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B2803305.png)

![(3,4-dimethylphenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2803308.png)
![4-fluoro-N-{6-[(3-{[(oxolan-2-yl)methyl]carbamoyl}propyl)sulfanyl]pyridazin-3-yl}benzamide](/img/structure/B2803310.png)





